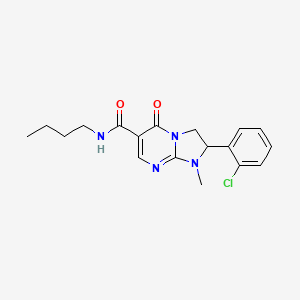

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-

説明

1,2,3,5-テトラヒドロ-N-ブチル-2-(2-クロロフェニル)-1-メチル-5-オキソ-イミダゾ[1,2-a]ピリミジン-6-カルボキサミドは、イミダゾ[1,2-a]ピリミジン類に属する複雑な有機化合物です。これらの化合物は、その多様な生物活性が知られており、潜在的な治療用途のために研究されています。

特性

CAS番号 |

141234-24-4 |

|---|---|

分子式 |

C18H21ClN4O2 |

分子量 |

360.8 g/mol |

IUPAC名 |

N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C18H21ClN4O2/c1-3-4-9-20-16(24)13-10-21-18-22(2)15(11-23(18)17(13)25)12-7-5-6-8-14(12)19/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,20,24) |

InChIキー |

HCZNXSUBIGKUCI-UHFFFAOYSA-N |

正規SMILES |

CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3Cl)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

イミダゾ[1,2-a]ピリミジン誘導体の合成は、通常、容易に入手可能な前駆体から始まる複数段階の反応を伴います。一般的な合成経路には、次のようなものがあります。

環化反応: 適切な前駆体の環化によるイミダゾ[1,2-a]ピリミジンコアの形成。

置換反応: 求核置換反応または求電子置換反応による、ブチル基やクロロフェニル基などの官能基の導入。

アミド化反応: アミド化反応によるカルボキサミド基の形成。

工業生産方法

このような化合物の工業生産方法では、通常、収率と純度を最大化するために、反応条件の最適化が行われます。これには、次のようなものがあります。

触媒: 反応速度と選択性を高めるための触媒の使用。

溶媒選択: 所望の反応を促進し、精製中に容易に除去できる溶媒の選択。

温度と圧力制御: 最適な反応条件を実現するための温度と圧力の最適化。

化学反応の分析

反応の種類

イミダゾ[1,2-a]ピリミジン誘導体は、次のような様々な化学反応を起こすことができます。

酸化: 官能基をより高い酸化状態に変換すること。

還元: 官能基をより低い酸化状態に還元すること。

置換: 官能基を他の基に置き換えること。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲンや求核剤など。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンやカルボン酸を生じることがありますが、還元はアルコールやアミンを生じることがあります。

科学的研究の応用

化学: より複雑な分子の合成における中間体として。

生物学: 生物学的プロセスを研究するためのプローブとして。

医学: 様々な疾患を治療するための潜在的な治療薬として。

産業: 新しい材料や触媒の開発における成分として。

作用機序

類似の化合物との比較

イミダゾ[1,2-a]ピリミジン誘導体は、次のような他の複素環式化合物と比較することができます。

イミダゾピリジン: 鎮静作用と催眠作用が知られています。

ピリミジン: 抗ウイルス剤と抗がん剤として広く研究されています。

ベンゾイミダゾール: 駆虫剤と抗真菌剤として知られています。

イミダゾ[1,2-a]ピリミジン誘導体の独自性は、その多様な生物活性と治療用途の可能性にあります。

結論

1,2,3,5-テトラヒドロ-N-ブチル-2-(2-クロロフェニル)-1-メチル-5-オキソ-イミダゾ[1,2-a]ピリミジン-6-カルボキサミドは、様々な科学分野で大きな可能性を秘めた複雑な化合物です。その特性と応用を完全に理解するためには、さらなる研究と詳細な調査が必要です。

類似化合物との比較

Conclusion

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。